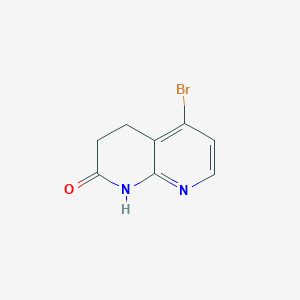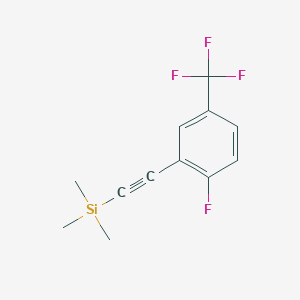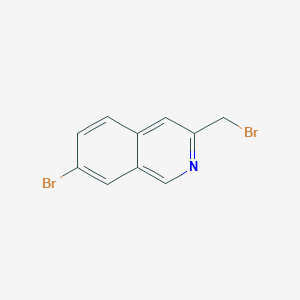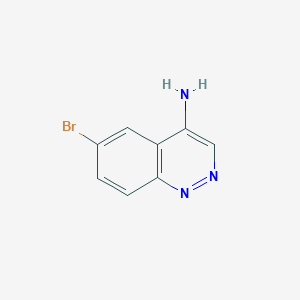
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C18H14BrFO3. This compound is characterized by the presence of an allyl ester group, a bromine atom, and a fluorobenzyl ether moiety attached to a benzoate core. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process:
Bromination: The starting material, 4-hydroxybenzoic acid, undergoes bromination to introduce the bromine atom at the 3-position.
Etherification: The brominated intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form the 3-fluorobenzyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate: Similar structure but with an ethoxy group instead of a hydroxyl group.
3-Bromo-4-(3-fluoro-benzyloxy)-benzoic acid allyl ester: Similar structure but with variations in the ester group.
Uniqueness
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized research applications, particularly in the synthesis of novel compounds and the exploration of new pharmacological agents .
Propriétés
Formule moléculaire |
C17H14BrFO3 |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
prop-2-enyl 3-bromo-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14BrFO3/c1-2-8-21-17(20)13-6-7-16(15(18)10-13)22-11-12-4-3-5-14(19)9-12/h2-7,9-10H,1,8,11H2 |
Clé InChI |
JCGDLKGXXKTENB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)


![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)




![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)


